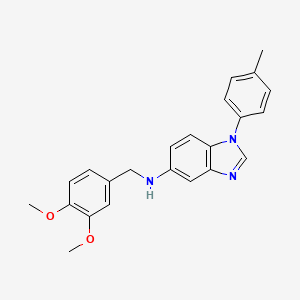![molecular formula C11H11Cl2NO2 B4999591 1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene](/img/structure/B4999591.png)
1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene, also known as MK-801 or dizocilpine, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s and has since been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes.
Mecanismo De Acción
1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By binding to the receptor's ion channel and blocking the flow of calcium ions, this compound prevents the activation of downstream signaling pathways and disrupts normal neuronal function.
Biochemical and Physiological Effects:
The blockade of NMDA receptors by this compound has been shown to produce a wide range of biochemical and physiological effects. These include the inhibition of long-term potentiation (LTP), which is a key process underlying learning and memory, as well as the induction of apoptosis and oxidative stress in neurons. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene in lab experiments is its high potency and specificity for the NMDA receptor, which allows for precise manipulation of neuronal activity. However, its non-competitive mechanism of action can also make it difficult to interpret results, as it may produce complex and unpredictable effects on neuronal function. In addition, the long-lasting effects of this compound can make it difficult to study short-term changes in neuronal activity.
Direcciones Futuras
There are several potential future directions for research on 1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene and its effects on the nervous system. One area of interest is the role of NMDA receptors in neurodegenerative diseases, and whether this compound or other NMDA receptor antagonists could be used as potential therapies. Another area of interest is the development of more specific and selective NMDA receptor antagonists, which could help to overcome some of the limitations of this compound and other non-competitive antagonists. Finally, there is a need for further research on the long-term effects of this compound on neuronal function and behavior, particularly in the context of developmental and aging-related changes in the nervous system.
Métodos De Síntesis
The synthesis of 1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene involves several steps, starting with the reaction of 4-methyl-2-nitrobenzaldehyde with cyclopropanecarbonyl chloride to form 1-(2,2-dichlorocyclopropyl)-4-methyl-2-nitrobenzene. This compound is then reacted with formaldehyde and sodium cyanoborohydride to yield the final product, this compound.
Aplicaciones Científicas De Investigación
1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, traumatic brain injury, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been used to study the mechanisms underlying learning and memory, as well as the development and plasticity of the nervous system.
Propiedades
IUPAC Name |
1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c1-7-2-3-8(10(4-7)14(15)16)5-9-6-11(9,12)13/h2-4,9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKUBJIEUFUNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2CC2(Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide](/img/structure/B4999514.png)
![1-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4999520.png)

![dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate](/img/structure/B4999531.png)
![1-benzyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999532.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4999536.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4999540.png)
![N-[(4-methylphenyl)(phenyl)methyl]urea](/img/structure/B4999541.png)
![(2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine](/img/structure/B4999543.png)


![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-1,2,4-triazol-3-amine](/img/structure/B4999611.png)
![3-chloro-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4999613.png)
![1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4999619.png)